molecular formula C23H20N2O3S2 B2951502 N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941972-21-0

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2951502
CAS No.: 941972-21-0
M. Wt: 436.54
InChI Key: OZDHVNFZGPGRBP-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound featuring a benzothiazole moiety and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Reduction of the nitro group to an amine.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in organic synthesis, enabling the creation of various derivatives with potential biological activities.

Biology: It has been studied for its potential anti-inflammatory, antioxidant, and antimicrobial properties, making it a candidate for drug development.

Medicine: Research has explored its use in treating conditions such as tuberculosis, cancer, and inflammatory diseases due to its bioactive properties.

Industry: Its applications extend to the development of new materials and chemicals with enhanced properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism by which N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory responses or microbial growth, leading to its therapeutic effects.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl)acetamide: Similar structure but lacks the ethylsulfonyl group.

  • N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide: Similar but with a methyl group instead of ethyl.

Uniqueness: N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide stands out due to its unique ethylsulfonyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-2-30(27,28)19-12-10-16(11-13-19)14-22(26)24-18-7-5-6-17(15-18)23-25-20-8-3-4-9-21(20)29-23/h3-13,15H,2,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDHVNFZGPGRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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